Fluorine Substitution Confers Pharmacokinetic Advantage Over Non-Fluorinated Benzimidazole Analogs
In a systematic SAR study of benzimidazole-based HCV NS5A inhibitors, Randolph et al. (2016) demonstrated that fluorobenzimidazole analogs exhibited improved pharmacokinetic properties compared to their non-fluorinated benzimidazole counterparts [1]. Although this study did not test CAS 918321-29-6 directly, the core fluorobenzimidazole scaffold is structurally congruent with the target compound, and the observed PK enhancement is attributed specifically to the presence of the fluorine atom on the benzimidazole ring. The non-fluorinated comparator 6-amino-1H-benzimidazole-5-carboxylic acid methyl ester (CAS 181284-95-7, MW 191.19) represents the direct des-fluoro analog of the target compound.
| Evidence Dimension | Pharmacokinetic properties (oral exposure, metabolic stability) conferred by fluorine substitution on the benzimidazole core |
|---|---|
| Target Compound Data | Fluorobenzimidazole scaffold (class); improved PK properties vs. non-fluorinated benzimidazole analogs |
| Comparator Or Baseline | Non-fluorinated benzimidazole analogs (e.g., CAS 181284-95-7, 6-amino-1H-benzimidazole-5-carboxylic acid methyl ester, MW 191.19) |
| Quantified Difference | Improved pharmacokinetic properties (qualitative class-level observation; specific fold-change values require full-text access) |
| Conditions | HCV NS5A inhibitor program; in vivo pharmacokinetic profiling in preclinical species (Randolph et al., Bioorg Med Chem Lett, 2016) |
Why This Matters
For procurement decisions in antiviral or kinase inhibitor drug discovery, the fluorinated scaffold offers a demonstrated PK starting point that the non-fluorinated analog cannot provide, reducing the risk of late-stage PK failure.
- [1] Randolph JT, et al. Discovery of fluorobenzimidazole HCV NS5A inhibitors. Bioorg Med Chem Lett. 2016;26(22):5462-5467. PMID: 27780635. View Source
